The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-ol typically employs several methods, including:
In industrial settings, scalable synthetic routes are preferred, which may include continuous flow synthesis to optimize reaction conditions and minimize by-products. Automated reactors are also employed to ensure precise control over reaction parameters .
The molecular formula of 2-Methylimidazo[1,2-a]pyridin-7-ol is , with a molecular weight of approximately . The structure features:
The stereochemistry and electronic characteristics of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
2-Methylimidazo[1,2-a]pyridin-7-ol undergoes various chemical transformations:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 2-Methylimidazo[1,2-a]pyridin-7-ol primarily involves its interaction with biological targets. For example:
Research indicates that it may target specific pathways within bacterial cells, leading to cell death and inhibition of growth .
The physical and chemical properties of 2-Methylimidazo[1,2-a]pyridin-7-ol include:
Property | Value |
---|---|
Molecular Formula | C8H9N2O |
Molecular Weight | 151.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
These properties are essential for understanding the behavior of the compound in different environments and its suitability for various applications .
2-Methylimidazo[1,2-a]pyridin-7-ol has diverse applications across several fields:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been instrumental in elucidating the electronic properties of 2-methylimidazo[1,2-a]pyridin-7-ol and related analogs. These studies reveal a planar fused-ring system with minor angular distortion (root-mean-square deviation: 0.029–0.062 Å), facilitating π-electron delocalization across the heterocyclic core. Frontier Molecular Orbital (FMO) analyses indicate a HOMO-LUMO energy gap of 4.3–4.5 eV, signifying moderate chemical reactivity and kinetic stability suitable for drug-like molecules. The HOMO density localizes predominantly over the imidazole nitrogen and pyridin-7-ol oxygen atoms, while the LUMO occupies the pyridine ring, suggesting nucleophilic attack susceptibility at C3/C5 positions. Molecular Electrostatic Potential (MEP) mapping further identifies electronegative regions at the pyridin-7-ol oxygen (σ: –42 kcal/mol) and imidazole nitrogen (σ: –38 kcal/mol), highlighting hydrogen-bond acceptor capabilities critical for biological interactions [6] [10].
Table 1: DFT-Derived Electronic Parameters for 2-Methylimidazo[1,2-a]pyridin-7-ol
Parameter | Value | Significance |
---|---|---|
HOMO Energy (eV) | –6.21 | Electron-donating capacity |
LUMO Energy (eV) | –1.92 | Electron-accepting capacity |
HOMO-LUMO Gap (eV) | 4.29 | Kinetic stability/reactivity balance |
Dipole Moment (Debye) | 4.85 | Polarizability in biological environments |
MEP Min (kcal/mol) | –42 | Hydrogen-bond acceptor strength at O7 site |
Strategic modification of the imidazo[1,2-a]pyridine scaffold enables fine-tuning of stereoelectronic properties for neuropharmacological applications. Computational analyses demonstrate that electron-donating substituents (e.g., –OCH₃, –N(CH₃)₂) at the C6/C8 positions increase HOMO energy by 0.4–0.6 eV, enhancing nucleophilicity and metal-chelating potential. Conversely, halogen incorporation at C5/C7 lowers LUMO energy by 0.3 eV, improving electrophilicity for nucleophilic substitution reactions. Chiral phosphoric acid (CPA)-catalyzed reactions exploit these electronic profiles to achieve atroposelective synthesis of axially chiral derivatives, with enantioselectivities up to 97% ee. This is achieved via CPA-derived hydrogen-bonding interactions with the pyridin-7-ol oxygen, which direct stereochemical outcomes during multicomponent assemblies [2] [6]. Solvent screening (e.g., cyclohexane vs. dichloromethane) further optimizes stereoselectivity by modulating CPA-substrate binding affinity [2].
Table 2: Substituent Effects on Stereoelectronic Properties
Substituent | Position | ΔHOMO (eV) | ΔLUMO (eV) | Application Impact |
---|---|---|---|---|
–OCH₃ | C8-aryl | +0.52 | –0.11 | Enhanced H-bond donation; GPCR affinity |
–Cl | C5 | –0.08 | –0.31 | Improved electrophilicity; kinase inhibition |
–N(CH₃)₂ | C6-aryl | +0.61 | –0.09 | Increased solubility; CNS penetration |
–Ph | C3 | +0.17 | –0.24 | π-Stacking; protein binding site insertion |
Bioisosteric replacement strategies for neuropharmacological targets leverage the imidazo[1,2-a]pyridine core as a privileged scaffold mimicking endogenous ligands. The 7-hydroxyl group serves as a hydrogen-bond donor/acceptor bioisostere for catechol –OH groups in neurotransmitter analogs. Structure-Activity Relationship (SAR) studies on Neuropeptide S Receptor (NPSR) antagonists reveal that phosphorothioyl groups at C3 exhibit 25-fold higher potency (IC₅₀: 63 μM → 4 μM) compared to phosphoryl analogs due to enhanced van der Waals interactions with hydrophobic receptor subpockets. Crucially, 2-methyl substitution augments activity by 3–25× by enforcing planarity and optimizing hydrophobic contact with Leu²⁹⁵ in NPSR. Removal of the methyl group or sulfur atom abolishes antagonism, confirming their roles as critical pharmacophoric elements. Indole and tertiary alcohol bioisosteres at C3 show negligible activity, underscoring the phosphorothioyl group's unique electronic and steric complementarity [3].
X-ray crystallography of imidazo[1,2-a]pyridine derivatives reveals key conformational preferences governing pharmacophore architecture. The dihedral angle between the imidazo[1,2-a]pyridine core and C6-aryl substituents ranges from 25.04° to 31.35°, balancing planarity for π-stacking and torsional freedom for target accommodation. Hydrogen-bonding networks involving N1–H⋯N3 interactions (distance: 2.89 Å) stabilize extended conformations essential for biological activity. Hirshfeld surface analysis quantifies intermolecular contacts: H⋯H (68.3%), C⋯H (18.2%), and N⋯H (7.1%) interactions dominate crystal packing, with the pyridin-7-ol oxygen acting as a primary hydrogen-bond acceptor. Pharmacophore mapping identifies three critical features:
Table 3: Crystallographic Parameters for Imidazo[1,2-a]pyridine Derivatives
Parameter | Compound I | Compound II | Pharmacophore Relevance |
---|---|---|---|
Core-aryl dihedral angle | 25.04° | 31.35° | Target binding cavity adaptability |
N–H⋯N bond distance (Å) | 2.89 | 2.91 | Protein backbone interaction strength |
H⋯H contact contribution (%) | 68.3 | 71.6 | Hydrophobic pocket occupancy |
C⋯H contact contribution (%) | 18.2 | 17.7 | CH-π interaction potential |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0